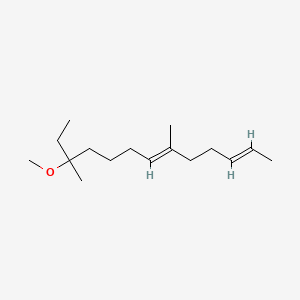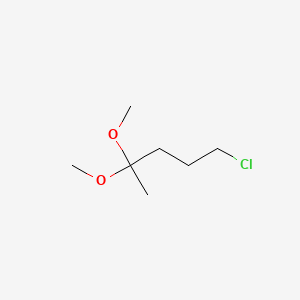
Urea, (phenoxyacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (phenoxyacetyl)- is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenoxyacetyl group attached to the urea molecule. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, (phenoxyacetyl)- typically involves the reaction of phenoxyacetic acid with urea. One common method is to react phenoxyacetic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of urea, (phenoxyacetyl)- can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, (phenoxyacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethylamine derivatives.
Substitution: Phenoxyacetamide derivatives.
Applications De Recherche Scientifique
Urea, (phenoxyacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of urea, (phenoxyacetyl)- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors and signaling pathways, modulating various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetamide: Similar in structure but lacks the urea moiety.
Phenoxyacetic acid: The parent compound from which urea, (phenoxyacetyl)- is derived.
Phenoxyethylamine: A reduction product of urea, (phenoxyacetyl)-.
Uniqueness
Urea, (phenoxyacetyl)- is unique due to the presence of both the phenoxyacetyl and urea functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Propriétés
Numéro CAS |
6092-19-9 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
N-carbamoyl-2-phenoxyacetamide |
InChI |
InChI=1S/C9H10N2O3/c10-9(13)11-8(12)6-14-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) |
Clé InChI |
ZXOBBKWYTBQQKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)

![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)


![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)
